6H-Purin-6-one, 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- is a purine derivative, specifically a modified form of the antiviral medication penciclovir. This compound is primarily utilized in the treatment of herpes simplex virus infections and is characterized by its structural modifications that enhance its antiviral properties. The molecular formula of this compound is C12H17N5O4, with a molecular weight of approximately 295.29 g/mol .
This compound has been synthesized and studied in various research contexts, particularly in relation to its antiviral properties against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It is also explored for its interactions with viral enzymes, contributing to the understanding of viral replication mechanisms and resistance development.
6H-Purin-6-one, 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- can be classified under the category of nucleoside analogs. These compounds are designed to mimic the structure of natural nucleosides, allowing them to interfere with viral DNA synthesis by inhibiting viral DNA polymerase.
The synthesis of 6H-Purin-6-one typically involves multiple steps that may vary depending on desired yields and purity levels. The general synthetic pathway includes:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are often proprietary or vary across laboratories .
The molecular structure of 6H-Purin-6-one, 9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- features several key components:
The structural formula can be represented as follows:
This configuration allows for effective binding to viral enzymes, enhancing its antiviral activity .
6H-Purin-6-one undergoes various chemical reactions that are essential for its activity as an antiviral agent:
These reactions contribute significantly to its stability and effectiveness as an antiviral compound .
The mechanism of action for 6H-Purin-6-one involves several steps:
This mechanism allows for significant reduction in viral load and alleviation of symptoms associated with herpes infections .
The physical and chemical properties of 6H-Purin-6-one include:
These properties influence the compound's behavior in biological systems and its formulation for therapeutic use .
The primary application of 6H-Purin-6-one is in the field of virology as an antiviral agent against herpes simplex virus infections. Additionally, it serves as a valuable tool in research settings to study viral replication mechanisms and resistance patterns. Its unique structural features make it a candidate for further development into more effective antiviral therapies .
The compound 6H-Purin-6-one,9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-2-amino-1,9-dihydro- is systematically named under IUPAC conventions as:2-Amino-9-[4-(acetyloxy)-3-(hydroxymethyl)butyl]-1,9-dihydro-6H-purin-6-one. This nomenclature specifies:
It is classified as a 9-alkylated purinone derivative, bridging hypoxanthine-like core structure with a synthetic side chain [3] [5].
The molecular formula is C₁₂H₁₆N₅O₄, derived as follows:
Table 1: Atomic Composition and Mass Distribution
Component | Formula | Mass (Da) | Contribution to Total Weight |
---|---|---|---|
Purine core | C₅H₃N₄O | 135.05 | 48.7% |
Alkyl chain | C₇H₁₃NO₃ | 159.09 | 51.3% |
Total | C₁₂H₁₆N₅O₄ | 294.14 | 100% |
Exact mass: 294.1202 Da (monoisotopic). The significant mass fraction of the alkyl chain (51.3%) highlights its dominance in the molecule’s physicochemical behavior [2] [6].
The alkyl side chain introduces two chiral centers:
This generates four possible stereoisomers: (R,R), (R,S), (S,R), and (S,S). The specific configuration (e.g., 1R,3S as in entecavir analogs) governs biological activity but remains unspecified in public data for this compound [2]. N-alkylation at N-9 fixes the purine’s tautomeric form, eliminating ring-chain tautomerism seen in unsubstituted purinones [3] [5].
The purine core exhibits two dominant tautomers:
Table 2: Tautomeric and Aromatic Properties
Form | Aromaticity | Stabilizing Features | Prevalence |
---|---|---|---|
6-Oxo (1,9-dihydro) | Full aromatic | 10 π-electrons, planar ring system | >95% in solid state |
6-Hydroxy (7,9-dihydro) | Non-aromatic | Localized double bonds, C6 sp³ hybridized | <5% in water [4] |
The 6-oxo tautomer maintains aromaticity via a π-system satisfying Hückel’s rule (10 electrons), similar to hypoxanthine [4] [5]. N-9 alkylation suppresses N7/N9 proton-exchange tautomerism, locking the 1,9-dihydro designation [3].
Hypoxanthine (6H-Purin-6-one, C₅H₄N₄O) is the structural parent but differs critically:
Table 3: Comparison with Hypoxanthine and Related Derivatives
Property | Target Compound | Hypoxanthine | Guanine | Entecavir Derivative |
---|---|---|---|---|
Molecular formula | C₁₂H₁₆N₅O₄ | C₅H₄N₄O | C₅H₅N₅O | C₁₂H₁₅N₅O₃ [2] |
Substituents | 2-NH₂; N9-alkyl chain | None | 2-NH₂; 6-Oxo | 2-NH₂; cyclopentyl chain |
Molecular weight | 294.14 Da | 136.11 Da [5] | 151.13 Da | 277.28 Da [2] |
Key modifications | Synthetic alkylation | Natural metabolite | DNA base | Antiviral scaffold |
Functional implications:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0